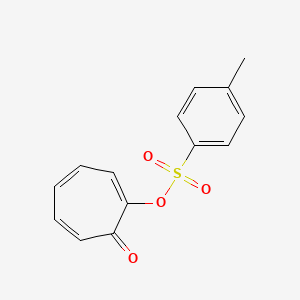![molecular formula C14H12F2 B1332406 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene CAS No. 458-76-4](/img/structure/B1332406.png)
1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene is a useful research compound. Its molecular formula is C14H12F2 and its molecular weight is 218.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Fluorine-Containing Heterocycles : Research by Maruta et al. (1980) focused on preparing fluorine-containing seven-membered benzoheterocycles, demonstrating the utility of fluorinated compounds in synthesizing complex organic structures (Maruta, Kubota, Yoshimura, Kitazume, & Ishikawa, 1980).
Anodic Fluorination : Bensadat et al. (1982) studied the anodic oxidation of polymethyl and ethylenic derivatives of benzene, indicating the relevance of fluorinated benzene derivatives in electrochemical applications (Bensadat, Bodennec, Laurent, & Tardivel, 1982).
Crystal Structure Analysis : Choi and Lee (2014) analyzed the crystal structure of a compound closely related to 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene, contributing to the understanding of molecular geometry and interactions in such fluorinated compounds (Choi & Lee, 2014).
Electrochemical and Physical Properties
Electrochemical Fluorination : Research by Fedorov et al. (2015) involved the fluorination of benzene compounds, highlighting the role of fluorinated derivatives in chemical reactions and synthesis (Fedorov, Zubarev, Mortikov, Rodinovskaya, & Shestopalov, 2015).
Liquid Crystal Molecules : Upadhyay et al. (2020) conducted a DFT-based study on the polarizability of nematic liquid crystal molecules, including derivatives of this compound, indicating its significance in the study of liquid crystals (Upadhyay, Mishra, Trivedi, Kumar, Kumar, & Kumar, 2020).
Analytical Chemistry and Materials Science
Solubility Studies : Qian, Wang, and Chen (2014) measured the solubility of a compound similar to this compound in various organic solvents, contributing to the understanding of its physical properties (Qian, Wang, & Chen, 2014).
Nucleophilic Aromatic Substitution : Ajenjo et al. (2016) explored the nucleophilic aromatic substitution of fluorinated benzene derivatives, providing insights into the reactivity and potential applications of these compounds in synthetic chemistry (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Mechanism of Action
Target of Action
The primary targets of 1,2-Bis(4-fluorophenyl)ethane are insect vectors , particularly the Aedes aegypti mosquitoes . These mosquitoes are major vectors of diseases such as Dengue, Zika, yellow fever, and Chikungunya . The compound acts as an insecticide, affecting the physiological functions of these insects .
Mode of Action
1,2-Bis(4-fluorophenyl)ethane interacts with its targets by causing a rapid knockdown effect . This is achieved through the alteration of the physiochemical properties and bioavailability of the compound, which is influenced by the incorporation of fluorine . This indicates a distinct mechanism of action from that of pyrethroids or DDT .
Pharmacokinetics
The compound’s rapid knockdown effect suggests that it may have high bioavailability .
Result of Action
The primary result of the action of 1,2-Bis(4-fluorophenyl)ethane is the rapid knockdown of insect vectors, particularly Aedes aegypti mosquitoes . This effect is achieved without prolonging the opening of mosquito sodium channels . The compound also elicits spatial repellency at low concentrations .
Action Environment
Properties
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRSXVQXDHTFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341472 |
Source


|
| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-76-4 |
Source


|
| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes the structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione unique?
A1: The crystal structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione reveals several interesting features. Firstly, it adopts an s-trans conformation across the dicarbonyl unit, confirmed by the O—C—C—O torsion angle of −110.65 (12)°. [] Secondly, the central C—C bond connecting the carbonyl groups is unusually long at 1.536 (2) Å. This elongation is likely a result of minimizing repulsive interactions between the electronegative oxygen atoms, thereby increasing the O⋯O distance to 3.1867 (12) Å. This allows for better orbital overlap between the diketone system and the π systems of the adjacent benzene rings. []
Q2: How does the presence of a hydroxyl group in the C2 moiety of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands impact their activity?
A2: Introducing a hydroxyl group at the C2 position in platinum(II) complexes with 1,2-diamino-1-(4-fluorophenyl)alkanol ligands significantly influences their pharmacological properties. This modification enhances water solubility and reduces lipophilicity, making the complexes more pharmacokinetically favorable. [] Interestingly, the configuration of the hydroxyl group (R,R/S,S) seems to play a role in cellular uptake and activity, suggesting a potential carrier-mediated mechanism. Notably, the threo isomers of these complexes demonstrate low cross-resistance to cisplatin and exhibit higher potency against lymphoma cell lines. [] This highlights the importance of structural modifications in influencing the activity and selectivity of platinum-based anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)
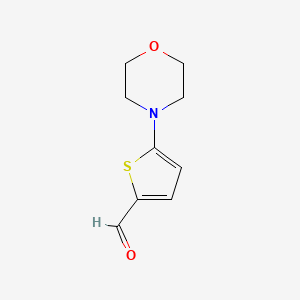
![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)



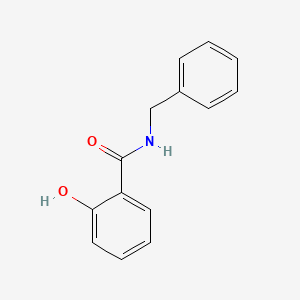
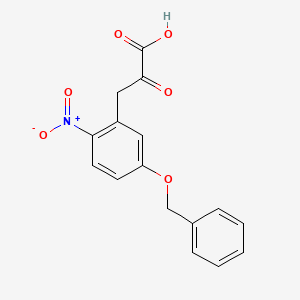

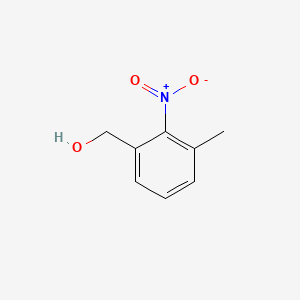
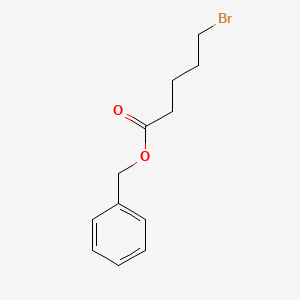
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)
